molecular formula C8H17ClOS B13893047 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane

2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane

Cat. No.: B13893047
M. Wt: 196.74 g/mol
InChI Key: YVILEKRSPUANNH-UHFFFAOYSA-N
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Description

2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is an organic compound with the molecular formula C7H15ClOS. This compound is characterized by the presence of a chloroethyl group, a sulfanyl group, and an ethoxy group attached to a methylpropane backbone. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropane-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-chloroethanol, 2-methylpropane-2-thiol, and a suitable base such as sodium hydroxide or potassium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The chloroethyl group can be reduced to form an ethyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.

Scientific Research Applications

2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, while the sulfanyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify other molecules and participate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(2-Chloroethyl)sulfonyl]ethoxy}ethanamine: Similar structure but contains a sulfonyl group instead of a sulfanyl group.

    1-Chloro-2-[(2-{2-[(2-chloroethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethane: Contains additional ethoxy and sulfanyl groups.

Uniqueness

2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C8H17ClOS

Molecular Weight

196.74 g/mol

IUPAC Name

2-[2-(2-chloroethylsulfanyl)ethoxy]-2-methylpropane

InChI

InChI=1S/C8H17ClOS/c1-8(2,3)10-5-7-11-6-4-9/h4-7H2,1-3H3

InChI Key

YVILEKRSPUANNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCSCCCl

Origin of Product

United States

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